2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroacetyl group imparts distinct characteristics to the molecule, making it valuable in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. This reaction follows the Schweizer protocol and can yield the desired compound in moderate to excellent yields . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a potent reagent in organic synthesis . The molecular pathways involved include nucleophilic substitution and radical formation, which contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: This compound shares the trifluoroacetyl group and exhibits similar reactivity and applications.
Trifluoroacetimidoyl halides: These compounds are potent trifluoromethyl synthons used in various synthetic applications.
Uniqueness
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines the trifluoroacetyl group with a dihydronaphthalenone core. This combination imparts distinct chemical properties, making it valuable in specialized applications where both stability and reactivity are required.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)11(17)9-6-5-7-3-1-2-4-8(7)10(9)16/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDMEHMCEGBLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426032 | |
Record name | 2-trifluoroacetyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318-46-7 | |
Record name | 2-trifluoroacetyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.